molecular formula C8H6FN3O B045508 N-(5-Fluoro-1H-benzimidazol-6-yl)formamide CAS No. 117275-50-0

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide

Cat. No. B045508
M. Wt: 179.15 g/mol
InChI Key: XFOIAXAZABKLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide, also known as FBA, is a chemical compound that has been extensively studied for its potential use in scientific research. FBA has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Mechanism Of Action

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide works by binding to specific sites on proteins, altering their conformation and function. This can lead to changes in the activity of the protein, which can be used to study various biological processes. N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has been shown to bind to a variety of proteins, including DNA polymerases, RNA polymerases, and ribosomes.

Biochemical And Physiological Effects

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA and RNA synthesis, inhibition of protein synthesis, and induction of apoptosis. N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has also been shown to have antiviral and anticancer properties, making it a promising tool for developing new therapies for these diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(5-Fluoro-1H-benzimidazol-6-yl)formamide in lab experiments is its high specificity for certain proteins, allowing for precise targeting of specific biological processes. Additionally, N-(5-Fluoro-1H-benzimidazol-6-yl)formamide is relatively easy to synthesize and can be used in a variety of experimental setups. However, N-(5-Fluoro-1H-benzimidazol-6-yl)formamide also has some limitations, including potential toxicity and the need for specialized equipment for certain experiments.

Future Directions

There are many potential future directions for N-(5-Fluoro-1H-benzimidazol-6-yl)formamide research, including the development of new N-(5-Fluoro-1H-benzimidazol-6-yl)formamide derivatives with improved properties, the use of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide in drug discovery and development, and the study of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide's effects on various biological processes. Additionally, N-(5-Fluoro-1H-benzimidazol-6-yl)formamide could be used in combination with other tools and techniques, such as CRISPR-Cas9, to further advance our understanding of biological systems.

Synthesis Methods

The synthesis of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide involves the reaction of 5-fluoro-1H-benzimidazole with formamide. The reaction is typically carried out using a catalyst, such as trifluoroacetic acid, and can be completed in a few hours. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has been used in a variety of scientific research applications, including the study of DNA replication, transcription, and translation. N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has also been used as a fluorescent probe for detecting protein-protein interactions and as a tool for studying protein folding and stability. Additionally, N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has been used in the development of new drugs and therapies for various diseases, including cancer and viral infections.

properties

CAS RN

117275-50-0

Product Name

N-(5-Fluoro-1H-benzimidazol-6-yl)formamide

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

N-(6-fluoro-1H-benzimidazol-5-yl)formamide

InChI

InChI=1S/C8H6FN3O/c9-5-1-7-8(11-3-10-7)2-6(5)12-4-13/h1-4H,(H,10,11)(H,12,13)

InChI Key

XFOIAXAZABKLRJ-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)NC=O)N=CN2

Canonical SMILES

C1=C2C(=CC(=C1F)NC=O)N=CN2

synonyms

Formamide, N-(6-fluoro-1H-benzimidazol-5-yl)- (9CI)

Origin of Product

United States

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